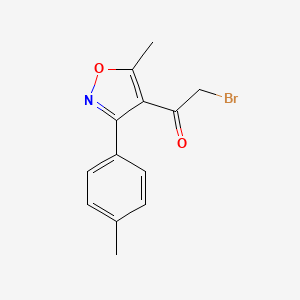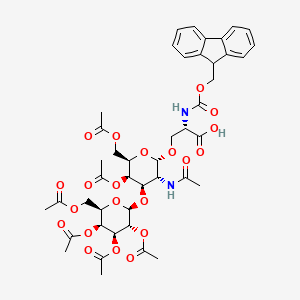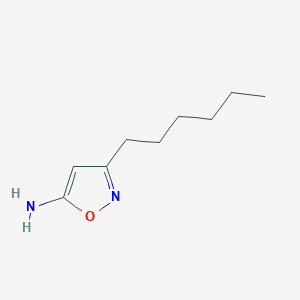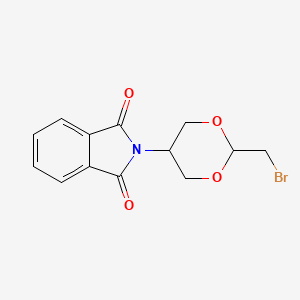
2,4,6-トリ(4-カルボキシフェニル)アニリン
説明
2,4,6-Tris(4-carboxyphenyl)aniline is a useful research compound. Its molecular formula is C27H19NO6 and its molecular weight is 453.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Tris(4-carboxyphenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(4-carboxyphenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ここでは、「2,4,6-トリ(4-カルボキシフェニル)アニリン」の科学研究における用途について包括的な分析を紹介します。
CO2 吸着のための金属有機構造体 (MOF)
この化合物は、CO2 吸着の可能性を示す MOF の形成に使用されます。 これらの構造体は、重要な温室効果ガスである二酸化炭素を捕獲して貯蔵することができます .
光触媒性能の向上
この化合物の電子供与特性により電荷移動効果が促進され、CO2 結合親和性に有利に働き、CO2 から CO への変換を促進し、光触媒性能を向上させます .
複合光触媒の形成
これは、π–π 相互作用と水素結合を通じて g-C3N4 と複合光触媒を形成するために使用され、光触媒活性を大幅に向上させます .
二次元 MOF の合成
この化合物は、さまざまな技術的用途に役立つ独自の構造的特性を持つ層状 MOF の合成に役立ちます .
ランタノイド金属有機構造体 (LOF)
作用機序
Target of Action
2,4,6-Tris(4-carboxyphenyl)aniline, also known as 2’-amino-5’-(4-carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid, is a complex organic compound with potential applications in various fields . .
Mode of Action
It’s known that this compound can be used in the formation of metal-organic frameworks (mofs) that show potential in co2 adsorption . These frameworks can capture and store carbon dioxide, which is a significant greenhouse gas .
Biochemical Pathways
It’s known that this compound can be used in the formation of mofs, which have been widely applied in the field of gas storage and separations, nonlinear optics, catalysis, and sensing .
Pharmacokinetics
It’s known that this compound can be used in the formation of mofs, which have been extensively investigated in the areas across biology and nanomedicine .
生化学分析
Cellular Effects
2,4,6-Tris(4-carboxyphenyl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of reactive oxygen species (ROS), which play a crucial role in cell signaling and homeostasis . By interacting with mitochondrial biomolecules, 2,4,6-Tris(4-carboxyphenyl)aniline can affect mitochondrial function and cellular energy metabolism . These interactions can lead to changes in gene expression and cellular responses to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Tris(4-carboxyphenyl)aniline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound can maintain its structural integrity and activity over extended periods, making it suitable for long-term applications in biochemical research . Its degradation products and their potential effects on cellular function need to be further investigated .
Transport and Distribution
Within cells and tissues, 2,4,6-Tris(4-carboxyphenyl)aniline is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form metal-organic frameworks also affects its transport and distribution, potentially enhancing its targeting and delivery to specific cellular sites .
Subcellular Localization
The subcellular localization of 2,4,6-Tris(4-carboxyphenyl)aniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s interactions with mitochondrial biomolecules suggest its localization within mitochondria, where it can affect mitochondrial function and cellular energy metabolism
特性
IUPAC Name |
4-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO6/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14H,28H2,(H,29,30)(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZOGPUPSBNNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)N)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4,6-Tris(4-carboxyphenyl)aniline contribute to its sensing capabilities?
A1: 2,4,6-Tris(4-carboxyphenyl)aniline (BTB-NH2) possesses key structural features that make it suitable for sensing applications.
- Carboxylic Acid Groups: The three carboxylic acid groups can participate in hydrogen bonding, allowing the molecule to interact with analytes like metal ions [, ]. These groups can also be utilized for further functionalization, as seen in the post-synthetic modification to create NA@Zr-BTB/F/R [].
- Aromatic Core: The central aniline ring provides a conjugated system capable of absorbing and emitting light, facilitating fluorescence-based sensing mechanisms [].
- Potential for Porosity: BTB-NH2 can self-assemble into hydrogen-bonded organic frameworks (HOFs) []. These HOFs exhibit porosity, creating a large surface area for analyte interaction and enhancing sensing capabilities.
Q2: What specific examples of 2,4,6-Tris(4-carboxyphenyl)aniline-based sensors are described in the research, and what makes them unique?
A2: The research highlights two key examples of BTB-NH2 employed in sensor development:
- NA@Zr-BTB/F/R for Mitochondrial Dysregulation: This nanoscale metal-organic layer (nMOL) leverages the metal-binding properties of BTB-NH2 by incorporating it into a Zr-based framework []. Further functionalization with a glutathione-selective molecule (NA) and pH-sensitive fluorophores (F and R) enables ratiometric sensing of both glutathione and pH changes within mitochondria, offering insights into mitochondrial dysregulation [].
- HOF-BTB-NH2 for Ion and Dopamine Detection: BTB-NH2 self-assembles into a porous HOF-BTB-NH2 structure []. This material exhibits high sensitivity and selectivity for specific ions like Cu2+ and CO32-, demonstrating its potential for environmental monitoring []. Additionally, HOF-BTB-NH2 effectively detects dopamine, a critical neurotransmitter, showcasing its promise for biosensing applications [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)





![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)


